molecular formula C12H11NO4 B7733836 2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid

2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid

Cat. No.: B7733836
M. Wt: 233.22 g/mol
InChI Key: XMSPWJONRQFMIZ-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid is a chemical compound that belongs to the quinoline family

Properties

IUPAC Name

2-(1-methyl-2-oxoquinolin-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-9-5-3-2-4-8(9)10(6-11(13)14)17-7-12(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSPWJONRQFMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid typically involves the reaction of 1-methyl-2-oxoquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1-Methyl-2-oxoquinolin-4-yl)oxyacetic acid can be compared with other similar compounds, such as:

    Quinoline-2,4-dione: Shares similar structural features but differs in its reactivity and biological activity.

    1-Methyl-2-oxoquinoline: Lacks the acetic acid moiety, resulting in different chemical and biological properties.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the acetic acid moiety, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

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